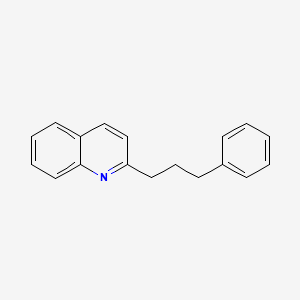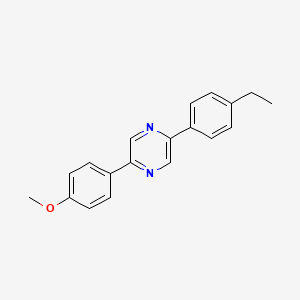
2-(3-Phenylpropyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Phenylpropyl)quinoline is a heterocyclic aromatic compound that features a quinoline core structure with a phenylpropyl substituent at the second position. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-(3-Phenylpropyl)quinoline, can be achieved through several classical methods such as the Skraup, Friedländer, Doebner-Miller, and Conrad-Limpach reactions . These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Skraup Reaction: This method involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Friedländer Reaction: This involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of a base.
Doebner-Miller Reaction: This method uses aniline and α,β-unsaturated carbonyl compounds under acidic conditions.
Conrad-Limpach Reaction: This involves the cyclization of aniline derivatives with β-ketoesters under acidic or basic conditions.
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes and greener methodologies to enhance yield and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Phenylpropyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2-(3-Phenylpropyl)quinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Phenylpropyl)quinoline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which are crucial for DNA replication and cell division . The compound’s structure allows it to intercalate into DNA, disrupting its function and leading to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound with a simpler structure.
Isoquinoline: An isomer with the nitrogen atom in a different position.
2-Phenylquinoline: Similar structure but with a phenyl group directly attached to the quinoline ring.
Uniqueness: 2-(3-Phenylpropyl)quinoline is unique due to its phenylpropyl substituent, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
114543-37-2 |
|---|---|
Molekularformel |
C18H17N |
Molekulargewicht |
247.3 g/mol |
IUPAC-Name |
2-(3-phenylpropyl)quinoline |
InChI |
InChI=1S/C18H17N/c1-2-7-15(8-3-1)9-6-11-17-14-13-16-10-4-5-12-18(16)19-17/h1-5,7-8,10,12-14H,6,9,11H2 |
InChI-Schlüssel |
KUXBWCAUNUOLOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC2=NC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)
![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)



![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)







![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)
